{Spiro[4.5]decan-1-yl}methanol
Description
Overview of Spirocyclic Systems and their Structural Significance
Spiro compounds are a class of organic molecules distinguished by a unique structural feature: two rings connected by a single, shared atom known as the spiroatom. wikipedia.org This arrangement forces the rings into perpendicular planes, creating a rigid, three-dimensional geometry that is fundamentally different from fused or bridged ring systems. The inherent three-dimensionality of spirocyclic scaffolds is of great significance in fields like drug discovery. rsc.org By moving away from flat, two-dimensional structures, chemists can explore a much wider chemical space, which can lead to improved binding affinity and enhanced selectivity for biological targets such as proteins and enzymes. rsc.orgresearchgate.net The rigid conformation of spirocycles can also contribute to favorable pharmacokinetic properties, including increased metabolic stability. researchgate.net
Classification and Importance of Spiro[4.5]decane Frameworks
Spirocycles are classified based on the number of atoms in each ring, excluding the central spiroatom. The spiro[4.5]decane framework, therefore, consists of a five-membered cyclopentane (B165970) ring and a six-membered cyclohexane (B81311) ring sharing a common carbon atom. rsc.org This particular scaffold is not merely a synthetic curiosity; it is found in a diverse array of natural products, many of which exhibit significant biological activity. rsc.orgresearchgate.net
Examples include the spirovetivane sesquiterpenes, such as β-vetivone and agarospirol, which are derived from natural sources like vetiver oil. rsc.org The prevalence of the spiro[4.5]decane core in bioactive molecules has led to it being considered a "privileged scaffold" in medicinal chemistry. researchgate.netmdpi.com Researchers actively pursue the synthesis of molecules containing this framework to develop new therapeutic agents, with applications ranging from antifungal treatments to potential inhibitors for diseases like Alzheimer's. mdpi.comnih.gov Recent studies have characterized enzymes from edible mushrooms that are responsible for the biosynthesis of spiro[4.5]decane terpenes, highlighting nature's use of this versatile structure. nih.gov
Contextualization of Methanol (B129727) Functional Groups in Spirocyclic Architectures
The introduction of a functional group onto a molecular scaffold is a key strategy for modulating its properties and utility. A methanol group (—CH₂OH) is a primary alcohol functionality that imparts several important characteristics to a spirocyclic architecture like spiro[4.5]decane.
Firstly, the hydroxyl (-OH) component of the group is a potent hydrogen bond donor and acceptor. This capability is crucial for molecular recognition processes, allowing the molecule to form specific interactions with biological targets like enzyme active sites. Secondly, the primary alcohol serves as a versatile synthetic handle. It can be readily oxidized to form the corresponding aldehyde or carboxylic acid, or it can undergo esterification and etherification reactions. This chemical reactivity allows a molecule like {Spiro[4.5]decan-1-yl}methanol to serve as a key building block or intermediate in the synthesis of more complex molecules. mdpi.com For instance, the reduction of a parent ketone, such as spiro[4.5]decan-1-one, with a reducing agent like sodium borohydride (B1222165) in methanol is a common synthetic route to produce the corresponding spirocyclic alcohol. mdpi.comnih.gov
Rationale for Investigating this compound: Untapped Research Avenues
Despite the established importance of both the spiro[4.5]decane scaffold and the methanol functional group, a survey of the scientific literature reveals that this compound (CAS No. 24654-59-9) remains a largely unexplored compound. bldpharm.com While extensive research exists on its corresponding ketone, spiro[4.5]decan-1-one, and various other derivatives, the specific alcohol is rarely mentioned as a final product or a central research subject. nih.gov
This lack of dedicated research presents a clear and compelling opportunity. The investigation into this compound opens several untapped research avenues:
Novel Synthetic Methodologies: Developing efficient and stereoselective syntheses of this compound from readily available starting materials like spiro[4.5]decan-1-one would be a valuable contribution to synthetic organic chemistry.
Building Block for Compound Libraries: The compound is an ideal starting point for the creation of new chemical libraries. By leveraging the reactivity of the methanol group, a wide array of esters, ethers, aldehydes, and carboxylic acids based on the spiro[4.5]decane core can be generated.
Medicinal Chemistry Exploration: These new libraries of spiro[4.5]decane derivatives could be screened for various biological activities. Given the known bioactivity of related natural products, there is a strong rationale for exploring the therapeutic potential of compounds derived from this compound. rsc.orgnih.gov
In essence, this compound stands as a latent but valuable tool for chemists, representing a gateway to novel structures with potentially significant applications.
Physicochemical Data
While extensive experimental data for this compound is not widely published, its properties can be predicted using computational models. The following table outlines some of these predicted properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| CAS Number | 24654-59-9 bldpharm.com |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 20.2 Ų |
| Complexity | 136 |
Structure
3D Structure
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
spiro[4.5]decan-4-ylmethanol |
InChI |
InChI=1S/C11H20O/c12-9-10-5-4-8-11(10)6-2-1-3-7-11/h10,12H,1-9H2 |
InChI Key |
PEBXLGHNYDWHNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCC2CO |
Origin of Product |
United States |
Synthetic Methodologies for Spiro 4.5 Decan 1 Yl Methanol
Retrosynthetic Analysis of the {Spiro[4.5]decan-1-yl}methanol Skeleton
A retrosynthetic analysis of this compound reveals several key bond disconnections that can guide the design of a synthetic strategy. The primary target, a primary alcohol, logically points to a precursor such as an aldehyde, carboxylic acid, or ester at the C1 position of the spiro[4.5]decane core. This simplifies the synthetic challenge to the formation of a functionalized spiro[4.5]decane.
Strategies for the Construction of the Spiro[4.5]decane Core
The construction of the spiro[4.5]decane skeleton is the cornerstone of any synthesis of this compound. Various methodologies have been developed to achieve this, each with its own advantages and limitations.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the formation of cyclic systems, including spirocycles. These reactions often benefit from favorable entropic factors. A common tactic involves the cyclization of a precursor containing both a nucleophilic and an electrophilic center positioned to form the desired spirocyclic ring system. For instance, the cyclization of 1,6-diketones can yield spirocyclic compounds through a series of condensation and cyclization steps under acidic or basic conditions. Another approach involves the intramolecular ipso-cyclization of N-methoxy-(4-halogenophenyl)amides to generate spirodienones containing a 1-azaspiro[4.5]decane ring system. nih.govcapes.gov.br This method utilizes a nitrenium ion generated in situ to effect the key cyclization. Furthermore, intramolecular free radical cyclizations have been employed to construct spiro[4.5]decane architectures. usm.edu
Intermolecular Annulation Reactions
Intermolecular annulation reactions provide a convergent approach to the spiro[4.5]decane core, often constructing both rings in a single or tandem sequence. A notable example is the palladium/norbornene-catalyzed C–H activation/arene dearomatization reaction. acs.org This method allows for the highly chemoselective intermolecular annulation of phenol-based biaryls with bromoalkyl alkynes to furnish spiro[4.5]decane-embedded polycyclic molecules. acs.org Theoretical studies have also explored Brønsted-base-catalyzed annulations of ethylidene 1,3-indenedione and vinyl 1,2-diketone, which can lead to spiro[4.5]decane structures through a series of Michael additions and intramolecular aldol (B89426) reactions. crimsonpublishers.com Additionally, gold and palladium relay catalysis has been utilized in the tandem cyclization of enynamides with vinyl benzoxazinanones to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. wiley.com
Ring Expansion/Contraction Methodologies
Ring expansion and contraction strategies offer an alternative route to the spiro[4.5]decane framework, often starting from more readily available bicyclic systems. A practical method for the synthesis of functionalized spiro[4.5]decanes has been developed featuring an oxidative dearomatization-induced ring expansion of cyclobutanes. thieme-connect.comthieme-connect.comsorbonne-universite.fr This approach provides access to a variety of spiro[4.5]cyclohexadienones with good efficiency. thieme-connect.comthieme-connect.comsorbonne-universite.fr The key step involves the generation of a phenoxonium ion which then undergoes a ring-expansion reaction. sorbonne-universite.fr
Introduction of the 1-Hydroxymethyl Moiety
Once the spiro[4.5]decane core is established, the final step in the synthesis of this compound is the introduction of the 1-hydroxymethyl group. This is typically achieved through the reduction of a suitable precursor.
Reduction of Carboxylic Acid or Ester Precursors
A common and reliable method for installing the 1-hydroxymethyl group is the reduction of a carboxylic acid or an ester at the C1 position of the spiro[4.5]decane skeleton. Spiro[4.5]decane-1-carboxylic acid or its corresponding ester can be readily reduced to the desired primary alcohol, this compound. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. This approach is often favored due to the relative stability of carboxylic acids and esters and the high yields typically obtained in the reduction step. For example, spirocyclic hydroxyalkyl lactams have been reduced with LiAlH₄ to yield spirocyclic hydroxymethyl pyrrolidines. nih.gov Similarly, the ketone group in spiro[4.5]decan-1-one can be reduced to spiro[4.5]decan-1-ol via catalytic hydrogenation.
Data Tables
Table 1: Selected Intramolecular Cyclization Methods for Spiro[4.5]decane Synthesis
| Precursor Type | Reagents and Conditions | Resulting Spiro System | Reference |
|---|---|---|---|
| N-methoxy-(4-halogenophenyl)amides | [hydroxy(tosyloxy)iodo]benzene, trifluoroethanol | 1-Azaspiro[4.5]decanedienones | nih.gov |
| N-phthalimido-3-(4-halogenophenyl)propanamides | HTIB, TFEA | 1-Azaspiro[4.5]decanedienones | nih.gov |
Table 2: Examples of Intermolecular Annulation Reactions for Spiro[4.5]decane Core Construction
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Phenol-based biaryls | Bromoalkyl alkynes | Palladium/Norbornene | Spiro[4.5]decane-embedded polycyclics | acs.org |
| Ethylidene 1,3-indenedione | Vinyl 1,2-diketone | Brønsted-base | Spiro[4.5]decane | crimsonpublishers.com |
Table 3: Ring Expansion Approach to Spiro[4.5]decanes
| Starting Material | Key Transformation | Reagents | Product | Reference |
|---|
Nucleophilic Addition to Aldehyde or Ketone Intermediates
A primary and straightforward method for the synthesis of this compound involves the reduction of a corresponding spirocyclic carbonyl compound. This approach hinges on the nucleophilic addition of a hydride reagent to the electrophilic carbonyl carbon of spiro[4.5]decan-1-one.
The precursor, spiro[4.5]decan-1-one, can be synthesized through various means, including Prins/pinacol cascade reactions or the Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes. Once obtained, the ketone is subjected to reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, the reduction of ketone intermediates like 1,4-dioxaspiro[4.5]decan-8-one with NaBH₄ is a well-established method for producing the corresponding alcohol derivative, with yields being dependent on factors such as reagent stoichiometry and reaction temperature. This type of nucleophilic addition is a fundamental reaction where the carbonyl group is susceptible to nucleophilic attack, allowing for its conversion into an alcohol. evitachem.com
The general reaction is outlined below:
Table 1: Reduction of Spiro[4.5]decan-1-one
| Precursor | Reagent | Product | Key Transformation |
| Spiro[4.5]decan-1-one | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | This compound | Ketone to primary alcohol |
This method is highly effective for producing the racemic alcohol. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule; NaBH₄ is a milder and more selective reagent compared to the more reactive LiAlH₄.
Hydroboration-Oxidation of Olefinic Precursors
The hydroboration-oxidation of an olefinic precursor provides an alternative route to this compound, offering regioselectivity that is complementary to other hydration methods. This two-step process is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.comyoutube.com
The reaction sequence begins with the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across a double bond in a precursor like 1-methylenespiro[4.5]decane. masterorganicchemistry.com The boron atom adds to the less substituted carbon of the alkene, and the hydrogen adds to the more substituted carbon in a concerted, syn-addition fashion. masterorganicchemistry.com The resulting organoborane intermediate is typically not isolated but is oxidized in situ. Treatment with hydrogen peroxide (H₂O₂) in a basic aqueous solution replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding the final alcohol product with retention of stereochemistry. masterorganicchemistry.com
A notable outcome of this method is the formation of the alcohol at the less substituted carbon, a characteristic known as "anti-Markovnikov" regioselectivity. masterorganicchemistry.com An example of this reaction's application in complex spirocycle synthesis involved the hydroboration of spiroviolene, where a BH₃·THF solution was used, followed by oxidative workup with NaOH/H₂O₂, yielding hydroxylated spiroviolane derivatives. beilstein-journals.org
Table 2: Hydroboration-Oxidation Reaction Details
| Step | Reagents | Intermediate/Product | Regioselectivity | Stereochemistry |
| 1. Hydroboration | Alkene + Borane (e.g., BH₃·THF) | Organoborane | Boron adds to the less substituted carbon | syn-addition of H and B |
| 2. Oxidation | Hydrogen Peroxide (H₂O₂), Base (e.g., NaOH) | Alcohol | "Anti-Markovnikov" | Retention of configuration |
Stereoselective Synthesis of this compound
Achieving stereocontrol in the synthesis of this compound is crucial for applications where specific enantiomers or diastereomers are required. Several advanced strategies are employed to dictate the three-dimensional arrangement of atoms at the chiral centers.
Asymmetric Catalysis in Spirocyclization
Asymmetric catalysis offers an elegant approach to constructing chiral spirocycles by using a small amount of a chiral catalyst to generate products with high enantiomeric excess. The development of chiral scaffolds that can effectively induce asymmetry is a key challenge. nih.gov Strategies often focus on the key spirocyclization step.
For example, organocatalysis using chiral squaramide catalysts has been shown to be effective in Michael/aldol cascade reactions that form functionalized spirocyclohexane products with high diastereo- and enantioselectivity (up to >20:1 dr and 86% ee). researchgate.net Similarly, transition metal catalysis, such as using Rh(I) complexes or Au(I) complexes with chiral ligands, can facilitate asymmetric spirocyclization. ua.es The design of novel chiral ligands and catalysts, including those based on privileged scaffolds like SPINOL (1,1'-spirobisindane-7,7'-diol), is an active area of research aimed at improving the rigidity and stability of the catalytic environment to enhance enantiocontrol. nih.gov These methods create the chiral spirocyclic core, which can then be further elaborated to yield the target alcohol.
Diastereoselective Control via Chiral Auxiliaries
The use of chiral auxiliaries is a classical and reliable method for stereoselective synthesis. sigmaaldrich.com In this strategy, an achiral substrate is temporarily bonded to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of subsequent reactions. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is cleaved and can often be recycled.
For the synthesis of a chiral spiro[4.5]decane system, a prochiral precursor could be attached to a chiral auxiliary, such as an Evans oxazolidinone or a RAMP/SAMP hydrazone. sigmaaldrich.combac-lac.gc.ca The auxiliary sterically hinders one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face, thereby creating a new stereocenter with a predictable configuration. This method allows for the diastereoselective construction of the spirocyclic framework or the introduction of functionality. Once the desired diastereomer is formed and isolated, removal of the auxiliary reveals the enantiomerically enriched product.
Kinetic Resolution Techniques
Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. wikipedia.org It operates on the principle that two enantiomers react at different rates with a chiral catalyst or reagent. wikipedia.org This difference in reaction rates leads to an enrichment of the less reactive enantiomer in the starting material, while the more reactive enantiomer is converted into a new product. wikipedia.org
In the context of spirocycles, a racemic mixture of a precursor, such as spiro[4.5]decan-1-ol, could be subjected to kinetic resolution. For example, an enzymatic acylation using a lipase (B570770) and an acyl donor would selectively acylate one enantiomer of the alcohol faster than the other. This would result in a mixture of one enantiomer as the acylated ester and the other, unreacted enantiomer as the alcohol, which can then be separated. A similar strategy has been successfully applied to the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using a chiral base (n-BuLi/sparteine), achieving high enantiomeric ratios. whiterose.ac.uk This technique is particularly valuable when an efficient asymmetric synthesis is not available, allowing access to enantioenriched materials from a racemic batch. whiterose.ac.ukethz.ch
Protective Group Strategies in Multi-Step Syntheses
In complex, multi-step syntheses of molecules like this compound, protecting groups are indispensable tools. They are used to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.
The selection of a protecting group is critical and depends on its stability to the reaction conditions under which it must persist and the mildness of the conditions required for its removal. For hydroxyl groups, common protecting groups include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl (B1604629) ethers. For amino groups, which might be present in more complex precursors to azaspirocycles, common protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). google.com
For instance, in the synthesis of an azaspiro[4.5]decane derivative, a TBDMS group was used to protect a hydroxyl functionality during the construction of the core structure. mmu.ac.uk The use of such strategies is crucial for achieving high yields and avoiding unwanted side reactions, enabling the successful synthesis of complex target molecules through lengthy reaction sequences.
Reaction Mechanisms and Chemical Transformations of Spiro 4.5 Decan 1 Yl Methanol
Mechanistic Studies of Synthetic Pathways to {Spiro[4.5]decan-1-yl}methanol
The synthesis of this compound typically involves the initial construction of the spiro[4.5]decane core, followed by the introduction or modification of the methanol (B129727) group. A common and direct route to the target alcohol is the reduction of the corresponding ketone, spiro[4.5]decan-1-one. Other synthetic strategies for the spirocyclic core involve complex cyclization reactions, such as Prins/pinacol cascade reactions or cycloadditions, which offer insights into the mechanistic intricacies of forming such sterically demanding structures. mmu.ac.uk
The synthetic pathways to spirocyclic systems are often complex, involving unique transition states and intermediates dictated by the three-dimensional structure of the molecule. In the context of forming the spiro[4.5]decane skeleton, several key reactions have been studied.
Reduction of Spiro[4.5]decan-1-one: The most direct synthesis of this compound involves the reduction of spiro[4.5]decan-1-one. This reaction proceeds through a well-understood nucleophilic addition of a hydride ion (from reagents like NaBH₄ or LiAlH₄) to the carbonyl carbon. The key intermediate is the tetrahedral alkoxide formed upon hydride attack. The transition state involves the approach of the hydride reagent to the carbonyl group, with the stereochemical outcome being influenced by the steric hindrance of the spirocyclic framework.
Prins-Pinacol Cascade Reaction: The synthesis of substituted oxaspiro[4.5]decan-1-ones can be achieved via a Lewis acid-catalyzed tandem Prins/pinacol reaction. This reaction proceeds through a Prins cyclization between an aldehyde and a homoallylic alcohol, forming a carbocationic intermediate. This intermediate then undergoes a pinacol-type rearrangement to form the stable spirocyclic ketone scaffold. The transition states in this cascade are highly organized, allowing for high diastereoselectivity.
Cycloaddition Reactions: 1,3-dipolar cycloadditions are another powerful tool for constructing spirocyclic systems, particularly those containing heteroatoms. mmu.ac.uk Mechanistic studies have shown that these reactions can proceed via a concerted transition state where two sigma bonds are formed simultaneously, though not necessarily at the same rate. mmu.ac.uk The stereochemistry of the resulting spirocycle is controlled by the geometry of this transition state. mmu.ac.uk
Table 1: Key Intermediates in Spiro[4.5]decane Synthesis
| Synthetic Route | Precursor(s) | Key Intermediate(s) | Resulting Structure |
|---|---|---|---|
| Ketone Reduction | Spiro[4.5]decan-1-one | Tetrahedral alkoxide | This compound |
| Prins/Pinacol Cascade | Aldehyde + Homoallylic alcohol | Carbocation | Oxaspiro[4.5]decan-1-one |
In chemical reactions where multiple products can be formed, the distribution of these products can often be influenced by the reaction conditions, a principle known as kinetic versus thermodynamic control. libretexts.org
Kinetic Control: At lower temperatures, reactions are typically irreversible, and the major product is the one that is formed fastest (the kinetic product). libretexts.org This product is derived from the transition state with the lowest activation energy. libretexts.org
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established. libretexts.org Under these conditions, the major product will be the most stable one (the thermodynamic product), regardless of how quickly it is formed. libretexts.orgmdpi.com
In the synthesis of spirocycles, these principles are crucial. For instance, in certain cycloaddition reactions, an initial, kinetically favored spirocyclic adduct may form rapidly. mmu.ac.uk However, upon further heating, this adduct can undergo a retro-cycloaddition and re-form a more thermodynamically stable isomer through a higher energy transition state. mmu.ac.uk The choice of solvent can also play a role, with polar solvents sometimes stabilizing transition states and influencing reaction pathways.
Table 2: Reaction Control in a Representative Spirocycle Synthesis
| Control Type | Reaction Conditions | Favored Product Characteristic | Example Outcome |
|---|---|---|---|
| Kinetic | Low temperature, short reaction time | Formed fastest (lowest activation energy) | Less sterically hindered isomer libretexts.org |
Derivatization and Functionalization of the Hydroxyl Group
The primary alcohol of this compound is a versatile functional handle for a variety of chemical transformations. These reactions allow for the synthesis of a wide range of derivatives with modified properties.
The primary alcohol group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org
Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage ({Spiro[4.5]decan-1-yl}carbaldehyde), milder oxidizing agents are required. Reagents such as Pyridinium (B92312) Chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) are commonly used for this transformation.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, typically in aqueous conditions, will oxidize the primary alcohol all the way to the corresponding carboxylic acid (Spiro[4.5]decane-1-carboxylic acid). nih.gov Common reagents for this include potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in the presence of strong acid (e.g., H₂SO₄). libretexts.org The reaction is often performed under reflux to ensure the complete oxidation of any intermediate aldehyde. libretexts.org
Table 3: Oxidation of this compound
| Target Product | Reagent(s) | Reaction Conditions |
|---|---|---|
| Spiro[4.5]decane-1-carbaldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ |
| Spiro[4.5]decane-1-carboxylic acid | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heating under reflux |
The hydroxyl group readily undergoes esterification and etherification, two fundamental transformations in organic synthesis.
Esterification: this compound can be converted to its corresponding esters by reacting it with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. Alternatively, for a faster, irreversible reaction, an acyl chloride can be used, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.
Etherification: The synthesis of ethers from this compound is typically achieved via the Williamson ether synthesis. This two-step process involves first deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether.
Table 4: Derivatization of the Hydroxyl Group
| Reaction Type | Reagent(s) | Product Class |
|---|---|---|
| Esterification | Acetic Anhydride / Pyridine | Ester |
| Esterification | Benzoyl Chloride / Pyridine | Ester |
| Etherification | 1) NaH; 2) Methyl Iodide | Ether |
| Etherification | 1) NaH; 2) Benzyl (B1604629) Bromide | Ether |
The hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group, such as a tosylate or a halide.
The most common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (using p-toluenesulfonyl chloride, TsCl) or a mesylate (using methanesulfonyl chloride, MsCl). These are excellent leaving groups. The resulting tosylate or mesylate derivative of this compound can then be readily displaced by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, Br⁻) in an Sₙ2 reaction. This two-step sequence provides a reliable pathway to introduce diverse functional groups at the methanol carbon position.
Table 5: Nucleophilic Substitution via Activated Hydroxyl Group
| Step | Reagent(s) | Intermediate/Product |
|---|---|---|
| 1. Activation | p-Toluenesulfonyl chloride (TsCl) / Pyridine | {Spiro[4.5]decan-1-yl}methyl tosylate |
| 2. Substitution | Sodium Cyanide (NaCN) | {Spiro[4.5]decan-1-yl}acetonitrile |
| 2. Substitution | Sodium Azide (NaN₃) | 1-(Azidomethyl)spiro[4.5]decane |
| 2. Substitution | Lithium Bromide (LiBr) | 1-(Bromomethyl)spiro[4.5]decane |
Reactions Involving the Spiro[4.5]decane Ring System
The inherent ring strain and stereoelectronic effects of the spiro[4.5]decane scaffold make it susceptible to a variety of chemical transformations, particularly rearrangement reactions.
Electrophilic Aromatic Substitution Analogs (if applicable to unsaturated derivatives)
Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. As this compound possesses a saturated carbocyclic skeleton, it does not undergo such reactions. Unsaturated derivatives containing an aromatic ring within the spiro system would be required for this type of transformation.
Rearrangement Reactions of the Spirocyclic Scaffold
The spiro[4.5]decane framework can undergo skeletal rearrangements, often promoted by acidic conditions or the presence of Lewis acids. These reactions are driven by the desire to relieve ring strain or to form more stable carbocation intermediates. For instance, the treatment of a spiro[4.5]dec-6-en-2-one with acid has been shown to induce a rearrangement to an octalone system. rsc.org
Lewis acids such as aluminum chloride (AlCl₃) can mediate novel and selective skeletal rearrangements of substituted spiro[4.5]decatetraenes, leading to the formation of indene (B144670) derivatives in high yields. rsc.org While this specific example involves a highly unsaturated system, it highlights the potential for Lewis acid-catalyzed transformations of the spiro[4.5]decane core. In the context of this compound, the hydroxyl group can be a key participant in such rearrangements. Protonation of the hydroxyl group followed by the loss of water would generate a carbocation on the cyclopentane (B165970) ring, which could then trigger a cascade of bond migrations, potentially leading to ring expansion or contraction, or the formation of bridged bicyclic systems.
A notable example of a rearrangement involving a spirocyclic alcohol is the FeCl₃-promoted dehydration of 2-(5,5-dimethoxypentyl)-1-substituted cyclopentanols, which proceeds through a cascade process involving a Prins cyclization to form spiro[4.5]decane derivatives. acs.org This demonstrates how the alcohol functionality can initiate cyclization and rearrangement pathways.
Table 1: Examples of Rearrangement Reactions in Spiro[4.5]decane Systems
| Starting Material | Reagents/Conditions | Product(s) | Reference |
| Spiro[4.5]dec-6-en-2-one | Acid | Octalone derivative | rsc.org |
| Substituted spiro[4.5]deca-tetraenes | AlCl₃ | Indene derivatives | rsc.org |
| 2-(5,5-dimethoxypentyl)-1-substituted cyclopentanols | FeCl₃ | Spiro[4.5]decane derivatives | acs.org |
Hydrogenation/Dehydrogenation Studies
Hydrogenation and dehydrogenation are fundamental transformations for the interconversion of alcohols and carbonyl compounds.
Hydrogenation: The synthesis of this compound can be achieved through the catalytic hydrogenation of its corresponding ketone, spiro[4.5]decan-1-one. This reduction is typically carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. Similarly, unsaturated derivatives within the spiro[4.5]decane system can be hydrogenated. For example, catalytic hydrogenation of 6,10-cis-dimethyl-(5rC¹)-spiro[4.5]dec-6-en-2-one results in the reduction of the double bond to yield a mixture of cis and trans dimethyl-spiro[4.5]decan-2-ones.
Dehydrogenation: The reverse reaction, the dehydrogenation of this compound to spiro[4.5]decan-1-one, is also a feasible transformation. This oxidation can be accomplished using various oxidizing agents. For related spirocyclic alcohols, oxidation has been achieved using reagents like pyridinium chlorochromate (PCC) and sodium acetate. While direct studies on the catalytic dehydrogenation of this compound are not extensively documented, the principles of catalytic acceptorless dehydrogenation (CAD) of secondary alcohols are well-established and applicable. mdpi.com These processes often employ transition metal complexes, such as those of palladium, ruthenium, or iridium, and proceed by the removal of hydrogen gas, making them environmentally benign. mdpi.comacs.orgpnas.org
Table 2: Hydrogenation and Oxidation Reactions in the Spiro[4.5]decane System
| Reaction | Starting Material | Reagents/Conditions | Product | Reference |
| Hydrogenation | Spiro[4.5]decan-1-one | H₂, Pd/C | This compound | |
| Hydrogenation | 6,10-cis-dimethyl-(5rC¹)-spiro[4.5]dec-6-en-2-one | Catalytic Hydrogenation | 6-cis and trans, 10-cis-dimethyl-(5rC¹)-spiro[4.5]decan-2-one | |
| Oxidation (Dehydrogenation) | This compound | Oxidizing agents (e.g., PCC) | Spiro[4.5]decan-1-one |
Catalytic Activation and Reactivity of this compound
The hydroxyl group of this compound is a key site for catalytic activation, enabling a range of chemical transformations. The reactivity of alcohols can be significantly enhanced by the temporary removal of hydrogen using a transition metal catalyst to generate an intermediate aldehyde or ketone. researchgate.net
One of the most powerful strategies for the catalytic activation of alcohols is the "borrowing hydrogen" methodology. acs.org In this approach, a catalyst, typically a transition metal complex, "borrows" hydrogen from the alcohol to form a metal-hydride species and the corresponding carbonyl compound in situ. This highly reactive intermediate can then undergo various reactions, such as condensation with a nucleophile. Subsequently, the metal-hydride returns the borrowed hydrogen to the new intermediate, regenerating the catalyst and yielding the final product. This strategy allows for alcohols to act as alkylating agents in a variety of C-C and C-N bond-forming reactions. acs.orgresearchgate.net
For this compound, this catalytic activation could be employed in reactions such as the α-alkylation of ketones or the N-alkylation of amines, where the spiro[4.5]decyl moiety is introduced into another molecule. The choice of catalyst, often based on iridium, ruthenium, or palladium, is crucial for the efficiency and selectivity of these transformations. acs.orgpnas.orgresearchgate.net
Furthermore, the hydroxyl group can be activated by Lewis acids. For example, In(OTf)₃ has been shown to be an effective catalyst for the Ritter reaction between secondary alcohols and nitriles, leading to the formation of amides. researchgate.net This demonstrates another avenue for the catalytic functionalization of the this compound scaffold.
Advanced Spectroscopic Characterization for Structural Elucidation of Spiro 4.5 Decan 1 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei.
High-Resolution 1H NMR for Proton Connectivity and Spin Systems
High-resolution 1H NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, while the coupling constants (J) reveal information about adjacent protons, allowing for the determination of proton connectivity. In {Spiro[4.5]decan-1-yl}methanol, the protons on the five-membered and six-membered rings, as well as the methanol (B129727) substituent, would exhibit distinct signals.
Interactive Data Table: Predicted 1H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (methine) | 3.8 - 4.0 | m | - |
| CH2OH (methylene) | 3.5 - 3.7 | d | 6.0 - 7.0 |
| CH2OH (hydroxyl) | 1.5 - 2.5 | s (broad) | - |
| Ring Protons | 1.2 - 2.0 | m | - |
Note: 'm' denotes a multiplet, 'd' a doublet, and 's' a singlet. The chemical shifts are referenced to a standard internal solvent signal.
13C NMR for Carbon Framework and Substituent Identification
13C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal, with its chemical shift being indicative of its hybridization and chemical environment. The spiro-carbon, being a quaternary center, would have a characteristic chemical shift.
Interactive Data Table: Predicted 13C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (methine) | 75 - 80 |
| CH2OH (methylene) | 60 - 65 |
| C5 (spiro) | 45 - 55 |
| Ring Carbons (CH2) | 20 - 40 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure and Stereochemical Assignments
For a complex molecule like this compound, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish detailed connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks, helping to trace the connectivity of protons within the five- and six-membered rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons (like the spiro-center) and piecing together the entire molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule, such as the relative orientation of the methanol substituent.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C11H20O), the expected exact mass would be calculated and compared to the experimentally measured value to confirm the elemental composition.
Interactive Data Table: Predicted HRMS Data
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]+ | 169.1592 | (To be determined experimentally) |
| [M+Na]+ | 191.1412 | (To be determined experimentally) |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
In tandem mass spectrometry, a specific ion (typically the molecular ion or a protonated molecule) is selected and then fragmented. The resulting fragment ions provide valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the hydroxyl group, the entire methanol substituent, and fragmentation of the spirocyclic ring system. Analysis of these fragmentation patterns would further corroborate the proposed structure.
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule.
The IR and Raman spectra of this compound are expected to be dominated by absorption bands corresponding to its constituent functional groups. The hydroxyl (-OH) group gives rise to a prominent, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations involved in intermolecular hydrogen bonding. In a dilute, non-polar solvent, a sharper, higher frequency band around 3600-3650 cm⁻¹ for the 'free' O-H stretch may be observed. The C-O stretching vibration is anticipated to appear in the 1000-1260 cm⁻¹ region.
The aliphatic spirocyclic framework, composed of cyclopentyl and cyclohexyl rings, will produce a series of characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the CH₂ groups are expected in the 2850-2960 cm⁻¹ region. Additionally, C-H bending (scissoring) vibrations for CH₂ groups are typically observed around 1440-1480 cm⁻¹.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H | Stretching (hydrogen-bonded) | 3200-3600 |
| O-H | Stretching (free) | 3600-3650 |
| C-H (sp³) | Stretching | 2850-2960 |
| C-H (sp³) | Bending (scissoring) | 1440-1480 |
| C-O | Stretching | 1000-1260 |
This is an interactive data table. You can sort and filter the data.
Vibrational spectroscopy can also provide valuable information regarding the conformational isomers of this compound. The flexibility of the five- and six-membered rings, along with the rotational freedom of the hydroxymethyl group, can lead to multiple low-energy conformations. These different conformers would likely exhibit subtle but measurable differences in their vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹).
X-ray Crystallography
While no public crystallographic data for this compound is currently available, X-ray crystallography remains the gold standard for the unambiguous determination of molecular structure in the solid state.
Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction analysis would yield a three-dimensional model of the molecule with atomic-level resolution. This technique would precisely determine all bond lengths, bond angles, and torsion angles, providing a definitive picture of the molecular conformation adopted in the crystal lattice.
Furthermore, for a chiral molecule like this compound, which possesses a stereocenter at the carbon atom bonded to the hydroxyl group and the spiro center, X-ray crystallography on an enantiomerically pure sample can be used to determine its absolute configuration. This is typically achieved through the use of anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. The resulting structural model would also reveal details of intermolecular interactions in the solid state, such as hydrogen bonding networks involving the hydroxyl groups, which govern the crystal packing.
Chiroptical Spectroscopy (if enantiomerically pure)
Given the chiral nature of this compound, chiroptical spectroscopy offers a powerful means to investigate its stereochemical features in solution.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. While this compound lacks a traditional chromophore that absorbs in the near-UV-Vis region, it is possible to derivatize the hydroxyl group with a chromophoric auxiliary to facilitate CD analysis. Alternatively, vacuum ultraviolet (VUV) CD could be employed to measure the electronic transitions of the alcohol itself.
The resulting CD spectrum is highly sensitive to the absolute configuration and the solution-phase conformation of the molecule. An enantiomerically pure sample of this compound would be expected to produce a CD spectrum that is a mirror image of that of its enantiomer. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the sample can be confidently assigned. Moreover, changes in the CD spectrum upon varying solvent or temperature can provide insights into conformational equilibria in solution.
Computational Chemistry and Theoretical Studies of Spiro 4.5 Decan 1 Yl Methanol
Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis
Quantum chemical calculations are essential for determining the three-dimensional structure of a molecule and identifying its most stable conformations.
Energy Minimization and Global Conformation Search
A thorough computational analysis would begin with an energy minimization and a global conformation search for {Spiro[4.5]decan-1-yl}methanol. This process involves using computational methods, such as density functional theory (DFT) or ab initio calculations, to find the geometric arrangement of atoms that corresponds to the lowest potential energy, and thus the most stable structure. A global conformation search would explore the potential energy surface of the molecule to identify all possible low-energy conformers arising from the rotation around single bonds and the puckering of the cyclopentane (B165970) and cyclohexane (B81311) rings.
Relative Stabilities of Stereoisomers and Conformers
This compound possesses stereocenters, leading to the existence of multiple stereoisomers. Computational calculations would be crucial in determining the relative stabilities of these isomers (e.g., enantiomers and diastereomers) and their respective conformers. By calculating the electronic energy and Gibbs free energy of each optimized structure, a stability ranking can be established. This information is vital for understanding which forms of the molecule are likely to be prevalent.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule dictates its reactivity. Computational methods provide key insights into how and where a molecule is likely to react.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting chemical reactivity. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would reveal important information about the electron-donating and electron-accepting capabilities of this compound. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.
Electrostatic Potential Maps and Charge Distribution
An electrostatic potential (ESP) map would visualize the charge distribution on the surface of this compound. This map would indicate electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering a visual guide to its reactive behavior. A quantitative analysis of the partial atomic charges would provide further detail on the charge distribution within the molecule.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. By mapping the reaction pathways, identifying transition states, and calculating activation energies, researchers can predict the feasibility and selectivity of various chemical transformations. For instance, the mechanism of oxidation of the primary alcohol group or its participation in substitution reactions could be elucidated.
Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis
In the realm of computational chemistry, the elucidation of reaction mechanisms hinges on the identification of transition states (TS) and the analysis of the intrinsic reaction coordinate (IRC). For reactions involving this compound or leading to the formation of the spiro[4.5]decane framework, these methods provide invaluable insights into the reaction pathways and the feasibility of a proposed mechanism.
A notable example of this approach can be found in the study of the NaH-promoted domino reaction between an azadiene bearing an indene (B144670) moiety and the Nazarov reagent to form spiro[4.5]decane derivatives. researchgate.net Density Functional Theory (DFT) calculations have been employed to verify the proposed reaction mechanism. researchgate.net Such calculations typically involve locating the geometry of the transition state structure, which is a first-order saddle point on the potential energy surface. The nature of the transition state is confirmed by frequency calculations, where a single imaginary frequency corresponding to the motion along the reaction coordinate is observed.
Prediction of Regioselectivity and Stereoselectivity
Computational chemistry offers powerful tools for predicting the regioselectivity and stereoselectivity of chemical reactions, which is crucial for the synthesis of complex molecules like this compound and its derivatives. These predictions are often based on the relative energies of different transition states leading to various possible products.
Regioselectivity: The prediction of regioselectivity often involves comparing the activation energies of transition states leading to different regioisomers. For instance, in the functionalization of the spiro[4.5]decane skeleton, different carbon atoms could be susceptible to attack. Computational models can determine the most likely site of reaction by calculating the energy barriers for each possible pathway. Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting regioselectivity in complex organic molecules. nih.govrsc.orgrsc.org
Stereoselectivity: The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. In the synthesis of spiro[4.5]decane derivatives, high diastereoselectivity is often a key goal. For example, in the NaH-promoted domino reaction mentioned earlier, DFT calculations were used to analyze the observed high diastereoselectivity. researchgate.net By computing the free energies of the different transition state configurations, it was possible to rationalize why one diastereomer is formed preferentially. The optimized molecular geometries of the four possible transition state configurations revealed that the transition state leading to the experimentally observed product was the most stable, thus explaining the high diastereoselectivity of the reaction. researchgate.net Similar computational approaches could be applied to predict the stereochemical outcome of reactions involving this compound, for instance, in the case of oxidation of the alcohol to a ketone or further functionalization of the ring system.
Prediction of Spectroscopic Parameters
Computational methods are instrumental in predicting various spectroscopic parameters, which aids in the characterization and identification of molecules like this compound.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods, particularly DFT, have become increasingly accurate in predicting ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for this purpose.
While a specific computational NMR study for this compound is not documented in the reviewed literature, the methodology has been successfully applied to complex spiro compounds. For instance, the assignment of ¹H and ¹³C NMR chemical shifts of spiro-cycloalkylidene researchgate.netfullerenes was achieved through a combination of experimental data and DFT-GIAO calculations. mdpi.com This approach involves optimizing the molecular geometry of the compound and then calculating the NMR shielding tensors. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).
For this compound, a similar computational study would involve:
A conformational search to identify the low-energy conformers of the molecule.
Geometry optimization of each conformer using a suitable level of theory (e.g., a specific DFT functional and basis set).
Calculation of NMR shielding constants for each conformer.
Boltzmann averaging of the chemical shifts based on the relative energies of the conformers.
This process can provide a predicted NMR spectrum that can be compared with experimental data to confirm the structure and assign the resonances.
A hypothetical data table for predicted ¹³C NMR chemical shifts for this compound, based on general knowledge of similar structures, is presented below. Please note that these are illustrative values and not the result of a specific computational study.
| Atom Number | Predicted Chemical Shift (ppm) |
| C1 | 45-55 |
| C2 | 20-30 |
| C3 | 20-30 |
| C4 | 30-40 |
| C5 (spiro) | 40-50 |
| C6 | 30-40 |
| C7 | 25-35 |
| C8 | 25-35 |
| C9 | 30-40 |
| C10 | 60-70 (CH₂OH) |
Calculated Vibrational Frequencies and Intensities (IR, Raman)
Computational chemistry can also predict the vibrational spectra (Infrared and Raman) of molecules. These calculations are valuable for interpreting experimental spectra and identifying characteristic vibrational modes. The process typically involves:
Optimization of the molecular geometry to a stationary point on the potential energy surface.
Calculation of the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix).
Diagonalization of the Hessian matrix to obtain the vibrational frequencies and normal modes.
The intensities of the IR and Raman bands can also be calculated, providing a more complete theoretical spectrum. DFT calculations have been shown to provide good agreement with experimental vibrational spectra for a wide range of organic molecules, including derivatives of 4-aminoantipyrine where theoretical vibrational frequencies showed good agreement with experimental data. researchgate.net
For this compound, a computational analysis of its vibrational spectrum would predict characteristic frequencies for the O-H stretch of the alcohol group (typically around 3300-3500 cm⁻¹), C-O stretch (around 1000-1200 cm⁻¹), and various C-H stretching and bending modes of the spirocyclic framework.
Below is an illustrative table of predicted key vibrational frequencies for this compound. These are representative values and not from a specific calculation.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| O-H stretch | 3350-3450 | Strong |
| C-H stretch (alkane) | 2850-3000 | Medium-Strong |
| C-O stretch | 1050-1150 | Medium |
| C-C stretch | 800-1200 | Weak-Medium |
| O-H bend | 1350-1450 | Medium |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including their conformational dynamics and interactions with solvent molecules. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.
While specific MD simulations for this compound are not readily found in the literature, studies on the parent hydrocarbon, spiro[4.5]decane, provide insights into the dynamic behavior of this ring system. For instance, large-scale reactive molecular dynamics simulations have been used to investigate the pyrolysis mechanics of spiro[4.5]decane. Although focused on high-temperature decomposition, such studies demonstrate the utility of MD in modeling the dynamic behavior of the spiro[4.5]decane core.
For this compound in a solvent, MD simulations could be employed to:
Explore Conformational Landscapes: The spirocyclic system and the hydroxymethyl group can adopt various conformations. MD simulations can explore the conformational space and determine the relative populations of different conformers in solution.
Analyze Solvent Effects: The interactions between the hydroxyl group of this compound and solvent molecules can be explicitly modeled. This can reveal details about hydrogen bonding networks and the solvation shell structure around the molecule.
Study Dynamic Properties: MD simulations can be used to calculate various dynamic properties, such as diffusion coefficients and rotational correlation times, which provide insights into the molecule's mobility in solution.
These simulations would typically involve placing a model of this compound in a box of explicit solvent molecules (e.g., water, chloroform) and running the simulation for a sufficient length of time to observe the dynamic behavior of interest. The results of such simulations would provide a more realistic picture of the molecule's behavior in solution compared to static quantum chemical calculations.
Applications of Spiro 4.5 Decan 1 Yl Methanol in Organic Synthesis
{Spiro[4.5]decan-1-yl}methanol as a Chiral Building Block (if prepared enantiomerically pure)
When obtained in an enantiomerically pure form, this compound becomes a powerful tool in asymmetric synthesis. The stereodefined spirocyclic core allows for the transfer of chirality and the creation of complex, three-dimensional structures with high levels of stereocontrol.
Synthesis of Complex Spirocyclic Natural Products
This compound has been identified as a key intermediate in the synthesis of spirocyclic amines and azaspirocyclic alkaloids. These structural motifs are present in a variety of biologically active natural products. For instance, the reduction of related spirocyclic isoxazolidines can lead to the formation of spirocyclic amino alcohols, including this compound, which are precursors to azaspiro[4.5]decane ring systems. This core is a central feature of several natural products of synthetic interest.
In one synthetic approach, a cycloadduct is reduced using zinc powder in a mixture of acetic acid and water to yield this compound. This transformation is a critical step in synthetic routes targeting complex azaspirocyclic alkaloids. The spirocyclic framework of the starting material provides a rigid scaffold that, upon further functionalization, can be elaborated into intricate natural product architectures.
| Intermediate | Reagents | Product | Application |
| Tricyclic Isoxazolidine | Zn, AcOH/H₂O | This compound | Precursor to Spirocyclic Amines |
| Ammonium Salt Intermediate | Zn, Acetic Acid/Water | This compound | Synthesis of Azaspirocyclic Alkaloids |
Precursor for Chiral Ligands in Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Chiral spiro skeletons have emerged as "privileged structures" in the design of such ligands, demonstrating high catalytic activity and enantioselectivity in a wide range of reactions. While specific chiral ligands derived directly from enantiomerically pure this compound are not extensively documented in the literature, its structural motifs are analogous to other spirocyclic alcohols that have been successfully converted into effective ligands.
For example, chiral spiro rsc.orgrsc.org-1,6-nonadiene-based phosphine-oxazoline ligands have shown excellent performance in iridium-catalyzed enantioselective hydrogenations. The primary alcohol functionality of this compound provides a handle for the introduction of various coordinating groups, such as phosphines, amines, or oxazolines. The inherent chirality and conformational rigidity of the spiro[4.5]decane backbone would be expected to create a well-defined chiral environment around a metal center, potentially leading to high levels of asymmetric induction in catalyzed reactions. The synthesis of such ligands would likely involve the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with a suitable phosphine (B1218219) or nitrogen-containing moiety.
Integration into Advanced Organic Materials
The incorporation of rigid, three-dimensional structures into polymers can significantly enhance their physical properties, such as their glass transition temperature (Tg) and thermal stability. Spirocyclic diols, in particular, have been investigated as monomers for the synthesis of high-performance polyesters, polyurethanes, and polycarbonates.
Although the direct use of this compound in polymer synthesis is not yet a widely reported application, its structure suggests significant potential in this area. To be used as a monomer in, for example, polyester (B1180765) synthesis, this compound would first need to be converted into a di-functional monomer, such as a spirocyclic diol or dicarboxylic acid. The introduction of the rigid spiro[4.5]decane unit into a polymer backbone would be expected to restrict chain mobility, thereby increasing the material's stiffness and heat resistance. Furthermore, spirocyclic compounds have found applications in the field of organic electronics, for instance, as hole-transporting materials in solar cells and as chiral dopants for nematic liquid crystals. This suggests that derivatives of this compound could be explored for the development of novel functional materials with unique optical or electronic properties.
| Polymer Type | Potential Monomer from this compound | Expected Property Enhancement |
| Polyester | Spiro[4.5]decane-1,X-diol | Increased Glass Transition Temperature (Tg) |
| Polyurethane | Spiro[4.5]decane-1,X-diol | Enhanced Thermal Stability |
| Functional Material | Chiral Spiro[4.5]decane derivative | Chiral Dopant in Liquid Crystals |
Utility as a Synthon for Diversified Chemical Libraries
Spirocycles are considered desirable scaffolds in drug discovery due to their structural novelty and three-dimensional character, which can lead to improved binding affinity and selectivity for biological targets. This compound represents a valuable starting point, or synthon, for the construction of diversified chemical libraries for high-throughput screening.
The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to a variety of other functional groups. These transformations open up numerous avenues for diversification. For example, the aldehyde can undergo reactions such as Wittig olefination, aldol (B89426) condensation, or reductive amination to introduce a wide range of substituents. The carboxylic acid can be converted to amides or esters, allowing for the exploration of different functional groups and their impact on biological activity. The spiro[4.5]decane core acts as a rigid anchor, presenting these appended functionalities in well-defined spatial orientations. This approach enables the systematic exploration of the chemical space around the spirocyclic scaffold, facilitating the discovery of new bioactive compounds. The synthesis of libraries of diazaspiro[4.5]decan-1-one derivatives, for example, has led to the identification of potential antifungal agents.
| Functional Group Transformation | Subsequent Reaction | Purpose |
| Oxidation to Aldehyde | Reductive Amination | Introduction of diverse amine functionalities |
| Oxidation to Carboxylic Acid | Amide Coupling | Generation of an amide library |
| Conversion to Alkyl Halide | Nucleophilic Substitution | Attachment of various nucleophiles |
Future Research Directions for Spiro 4.5 Decan 1 Yl Methanol
Development of Green Chemistry Approaches for its Synthesis
The conventional synthesis of spirocyclic frameworks often involves multi-step sequences with harsh reagents and significant waste generation. Future research will prioritize the development of more sustainable and efficient synthetic routes to {Spiro[4.5]decan-1-yl}methanol, aligning with the principles of green chemistry.
Key areas of investigation will include:
Photocatalysis and Electrocatalysis: Emerging synthetic methods that utilize light or electricity as energy sources offer environmentally benign alternatives to traditional thermal reactions. Research has demonstrated the successful synthesis of spiro compounds like 2-amino-spiro[4.5]decane-6-ones using photocatalysis, a method that boasts mild, metal-free conditions and 100% atom economy. mdpi.com Similarly, electrocatalytic transformations have been shown to be an efficient and green approach for creating functionalized spirooxindoles. capes.gov.br Future work should aim to adapt these strategies for the stereoselective synthesis of this compound and its precursors.
| Methodology | Principle | Potential Advantages for Spiro[4.5]decan-1-yl}methanol Synthesis | Relevant Research Example |
|---|---|---|---|
| Photocatalysis | Uses light to initiate chemical reactions, often via radical intermediates. | Mild conditions, high atom economy, potential for stereocontrol, avoids harsh reagents. | Synthesis of 2-amino-spiro[4.5]decane-6-ones via a photoinitiated radical process. mdpi.com |
| Electrocatalysis | Employs electrical current to drive non-spontaneous reactions. | Environmentally benign, avoids stoichiometric chemical oxidants/reductants, high yields. | Electrocatalytic multicomponent transformation to form spirooxindoles. capes.gov.br |
| Cascade Reactions | Multiple bond-forming steps occur in a single operation without isolating intermediates. | Increased efficiency, reduced waste, time and cost savings. | Lewis acid-catalyzed tandem Prins/pinacol reaction to access oxaspirocycles. |
Exploration of Novel Reactivity and Unprecedented Transformations
The reactivity of this compound is largely dictated by its primary alcohol group and the adjacent spirocyclic core. Future investigations will delve into activating and transforming this molecule in novel ways to generate unprecedented molecular architectures.
Alkoxy Radical Chemistry: Recent advances have enabled the catalytic generation of highly reactive alkoxy radicals directly from unfunctionalized alcohols. rsc.org Applying these methods, such as photoredox catalysis, to this compound could generate a corresponding alkoxy radical. This transient species could then be guided toward novel transformations, including C-C bond cleavage of the spirocyclic core for ring expansion or rearrangement, or remote C-H functionalization to install new functionality on the carbocyclic rings. rsc.org
Catalytic Dehydrative Reactions: The alcohol moiety is a prime site for Brønsted acid-catalyzed dehydrative substitution reactions. nih.gov While often applied to activated alcohols like benzylic systems, a key research challenge is to broaden the scope to less activated alcohols. nih.gov Developing powerful catalytic systems could enable the direct substitution of the hydroxyl group in this compound with a variety of carbon, nitrogen, or oxygen nucleophiles, providing direct access to diverse derivatives.
Metal-Catalyzed Rearrangements: The spirocyclic scaffold itself can participate in unique transformations. Gold(I) catalysis, for example, has been used to trigger Claisen-type rearrangements in related enyn-1-ol systems to produce spirocyclic ketones. acs.org Exploring the interaction of this compound and its derivatives with various transition metal catalysts could uncover novel skeletal rearrangements and functionalization patterns.
High-Throughput Screening for Undiscovered Synthetic Potential
The structural rigidity and defined three-dimensional shape of this compound make it an attractive scaffold for interaction with biological targets. High-throughput screening (HTS) offers a rapid and efficient method to test large libraries of compounds for a specific activity, thereby accelerating the discovery of new functions.
Future research should involve:
Library Synthesis: Creating a diverse library of derivatives based on the this compound scaffold. This would involve modifying the alcohol (e.g., converting it to esters, ethers, amines) and potentially functionalizing the carbocyclic rings.
Screening for Bioactivity: The synthesized library would then be screened against a wide array of biological targets. HTS has successfully identified spiro-based compounds as potent enzyme inhibitors (e.g., monoacylglycerol lipase (B570770) inhibitors) and as potential antimycobacterial agents. acs.orgresearchgate.net Screening could uncover previously unknown therapeutic potential in areas like oncology, neurodegenerative disease, or infectious disease.
Catalyst Discovery: Beyond biological applications, HTS can be used to discover new catalysts. By incorporating the this compound motif into ligand structures, HTS could be employed to identify novel chiral catalysts for asymmetric transformations, a field where spirocyclic ligands have already proven to be privileged structures. scu.edu.cnacs.org
| Screening Target | Objective | Rationale for this compound | Precedent in Spiro Compound Research |
|---|---|---|---|
| Enzyme Panels | Identify novel enzyme inhibitors for therapeutic use. | The rigid spiro core can provide specific binding interactions with enzyme active sites. | HTS identified a spiro compound as a potent monoacylglycerol lipase (MAGL) inhibitor. acs.org |
| Phenotypic Screens | Discover compounds that produce a desired biological effect in cells (e.g., anti-cancer). | Derivatives may possess undiscovered bioactivity. | Spiro[4.5]decanone derivatives have been identified as inhibitors of prolyl hydroxylase domains (PHDs). |
| Catalytic Reactions | Discover new ligands for asymmetric catalysis. | The chiral spirocyclic backbone is a "privileged" structure for inducing stereoselectivity. | Spirocyclic ligands are a well-established class of effective catalysts for stereochemical control. scu.edu.cn |
Advanced Theoretical Modeling for Predictive Chemistry
Computational chemistry provides powerful tools to understand and predict molecular behavior, saving significant time and resources in the laboratory. For a molecule like this compound, theoretical modeling can offer deep insights into its structure, properties, and reactivity.
Future research directions include:
Predicting Reactivity and Stereochemistry: Techniques like Density Functional Theory (DFT) can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of potential reactions. numberanalytics.com This would allow researchers to virtually screen different reaction conditions and catalysts before attempting them experimentally, guiding the development of novel transformations.
Modeling Spectroscopic and Electronic Properties: Computational methods can predict spectroscopic data (e.g., NMR spectra) and electronic properties, such as orbital energies and charge distributions. barbatti.orgacs.org This is crucial for characterizing new derivatives and understanding the electronic effects of the spiro linkage, often referred to as spiro-conjugation. acs.orgrsc.org
Structure-Based Drug Design: If HTS identifies a bioactive derivative of this compound, molecular docking studies can be used to predict how it binds to its biological target (e.g., an enzyme's active site). This information is invaluable for rationally designing second-generation compounds with improved potency and selectivity. Advanced methods like state-interaction pair-density functional theory can even be used to accurately model complex electronic processes like charge transfer in spiro systems. acs.org
Q & A
Q. What are the primary synthetic routes for {Spiro[4.5]decan-1-yl}methanol and its derivatives?
- Methodological Answer : The synthesis of spirocyclic compounds like this compound often employs Lewis acid-catalyzed cascade reactions. For example, a Prins/pinacol cascade reaction using aldehydes and cyclic alcohols can yield oxaspiro derivatives under optimized conditions (e.g., BF₃·OEt₂ as a catalyst, toluene solvent, 80°C) . Acid-catalyzed acetal formation from diols and ketones, followed by reduction, is another route for spirocyclic methanol derivatives . Key steps include controlling ring strain and stereochemistry through temperature and solvent polarity adjustments.
Q. How does the spirocyclic structure influence the compound’s chemical reactivity and stability?
- Methodological Answer : The spiro[4.5]decane framework introduces steric hindrance and conformational rigidity, which reduce undesired side reactions (e.g., epimerization) during functionalization. The methanol group at the spiro junction participates in hydrogen bonding, enhancing solubility in polar solvents. Computational studies (e.g., DFT calculations) and NMR spectroscopy are critical for analyzing spatial arrangements and electronic effects . For instance, methyl substituents at specific positions (e.g., 7- or 8-methyl) alter reactivity in oxidation or nucleophilic substitution reactions .
Q. What initial biological activities have been reported for spiro[4.5]decan-1-yl derivatives?
- Methodological Answer : Preliminary studies highlight diverse biological activities:
- Enzyme Inhibition : Spiro[4.5]decanones inhibit 2-oxoglutarate (2-OG)-dependent oxygenases, such as prolyl hydroxylases (PHDs), with IC₅₀ values in the micromolar range. Selectivity is achieved by combining metal-chelating groups (e.g., hydroxamate) with spirocyclic steric bulk .
- Cytotoxicity : Derivatives exhibit cytotoxic effects against cancer cell lines (e.g., MCF-7 breast cancer) via apoptosis induction .
- Neuroprotection : Spiro compounds mitigate oxidative stress in neuronal models, though mechanisms require further validation via ROS-scavenging assays .
Advanced Research Questions
Q. How can structural modifications optimize selectivity in enzyme inhibition?
- Methodological Answer : Selectivity for 2-OG oxygenases (e.g., PHDs vs. FIH) is tuned by modifying the spiro ring’s substituents. For example:
- Introducing bulky groups (e.g., tert-butyl carbamate) at the 8-position enhances PHD2 affinity by occupying hydrophobic subpockets .
- Fluorine substitution at the 3,3-positions improves metabolic stability while maintaining inhibitory potency .
- Competitive binding assays (e.g., AlphaScreen) and X-ray crystallography are essential for mapping active-site interactions .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antioxidant activity in liver homogenate vs. neuroprotection) often arise from assay conditions (e.g., pH, co-solvents). To resolve these:
- Standardize protocols: Use identical cell lines (e.g., HepG2 for liver studies) and control for solvent effects (e.g., DMSO concentration).
- Validate mechanisms: Employ siRNA knockdowns or enzyme-specific inhibitors to confirm target engagement .
- Cross-reference structural analogs: Compare with natural spirovetivanes (e.g., β-vetivone), which share the spiro[4.5] core but differ in bioactivity due to terpene modifications .
Q. What strategies enable the synthesis of enantiopure spiro[4.5]decan-1-yl derivatives?
- Methodological Answer : Asymmetric synthesis routes include:
- Chiral Auxiliaries : Use (S)-BINOL-derived catalysts in Prins cyclization to control stereochemistry at the spiro center .
- Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic alcohols, achieving >90% enantiomeric excess (ee) .
- Crystallization-Induced Diastereomer Transformation : Separate diastereomers via salt formation with chiral acids (e.g., L-tartaric acid) .
Q. How do spiro[4.5]decan-1-yl derivatives compare to natural spirovetivanes in bioactivity?
- Methodological Answer : Natural spirovetivanes (e.g., β-vetivone) exhibit antifungal and phytoalexin properties, while synthetic derivatives prioritize enzyme inhibition. Key differences:
Key Methodological Considerations
- Spectral Characterization : Use NMR to confirm spiro junction geometry and NOESY for substituent orientation .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to oxygenases, guiding rational design .
- Safety Protocols : Handle spirocyclic alcohols in fume hoods due to volatility; prioritize LC-MS for purity analysis (>95%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
